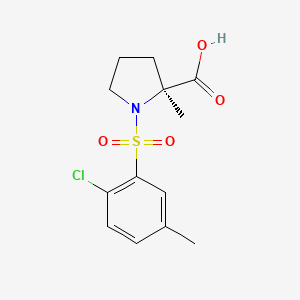
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid acts as a competitive antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in calcium influx and the release of neurotransmitters such as glutamate, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
Studies have shown that (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can modulate various physiological and pathological processes by blocking mGluR1 activity. For example, (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been shown to reduce seizure activity in animal models of epilepsy, improve motor function in animal models of Parkinson's disease, and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research is its selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective modulation of mGluR1 activity.
Orientations Futures
There are several future directions for the use of (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research. One area of interest is the investigation of the potential therapeutic effects of mGluR1 antagonists in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR1 antagonists for improved modulation of mGluR1 activity.
Méthodes De Synthèse
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-methylphenylsulfonyl chloride with 2-methylpyrrolidine to form the corresponding sulfonamide. This is followed by a coupling reaction with (S)-2-chloropropionic acid and subsequent esterification with ethanol to yield (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid.
Applications De Recherche Scientifique
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 activation is involved in the pathogenesis of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used to block mGluR1 activity and investigate the potential therapeutic effects of mGluR1 antagonists in these diseases.
Propriétés
IUPAC Name |
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-4-5-10(14)11(8-9)20(18,19)15-7-3-6-13(15,2)12(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVPPLRVZMTHJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCC[C@@]2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7aS)-2-(2-tert-butylpyrimidin-5-yl)-6,6-difluoro-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7449814.png)
![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)

![N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7449858.png)
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)

![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)
![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)